BRAF V600E Inhibition: Sorafenib-Comparable Potency
The derivative (5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(6-methylpyridin-3-yl)methanone (27e) was the most potent agent in a series, demonstrating an IC50 of 0.20 µM against BRAF V600E and a GI50 of 0.89 µM against the WM266.4 human melanoma cell line. This activity is directly comparable to the positive control Sorafenib [1]. This level of whole-cell activity confirms the scaffold's ability to translate target engagement into a functional anti-proliferative effect.
| Evidence Dimension | BRAF V600E inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.20 µM (Compound 27e) |
| Comparator Or Baseline | Sorafenib (clinical multi-kinase inhibitor, positive control) |
| Quantified Difference | Comparable bioactivity (best in series); Sorafenib serves as the baseline for clinical relevance. |
| Conditions | In vitro kinase assay against V600E mutant BRAF; WM266.4 human melanoma cell line for GI50. |
Why This Matters
This scaffold yields a BRAF inhibitor with potency comparable to an approved drug, making it a high-value starting point for medicinal chemistry programs focused on kinase inhibitors.
- [1] Wang, X.-J. et al. Synthesis, biological evaluation and 3D-QSAR studies of novel 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors. Bioorganic & Medicinal Chemistry 20, 3746-3755 (2012). View Source
